8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

PDE4B inhibitor PDE7A inhibitor purine-2,6-dione

8-(Azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 300704-60-3) is a 7,8‑disubstituted purine‑2,6‑dione derivative that belongs to an emerging class of pan‑phosphodiesterase (pan‑PDE) inhibitors. Its core scaffold is recognized for dual PDE4/PDE7 inhibitory activity and anti‑remodeling properties in airway‑relevant cell models.

Molecular Formula C17H27N5O2
Molecular Weight 333.436
CAS No. 300704-60-3
Cat. No. B2605951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
CAS300704-60-3
Molecular FormulaC17H27N5O2
Molecular Weight333.436
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C17H27N5O2/c1-3-4-7-12-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21-10-8-5-6-9-11-21/h3-12H2,1-2H3,(H,19,23,24)
InChIKeyFPGWOBIPYBLTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Procurement Guide: Compound Identity and Research Class


8-(Azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 300704-60-3) is a 7,8‑disubstituted purine‑2,6‑dione derivative that belongs to an emerging class of pan‑phosphodiesterase (pan‑PDE) inhibitors. Its core scaffold is recognized for dual PDE4/PDE7 inhibitory activity and anti‑remodeling properties in airway‑relevant cell models [1]. The compound incorporates an azepane ring at position 8, a methyl group at N‑3, and an n‑pentyl chain at N‑7, structural features that collectively differentiate it from theophylline‑based PDE inhibitors and other 7,8‑disubstituted analogs.

Pan-PDE inhibitor scaffold for dual PDE4/PDE7 pathway studies
8-Azepane, N3-methyl, N7-pentyl substitution differentiates from theophylline-based PDE inhibitors
Reported anti-remodeling cell-model context in airway fibroblasts

Why Generic Substitution Fails for 8-(Azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione


Within the 7,8‑disubstituted purine‑2,6‑dione series, even conservative changes to the N‑7 alkyl chain or the 8‑position cyclic amine drastically alter PDE isoform selectivity, cellular anti‑fibrotic potency, and TRPA1 modulatory activity. For example, replacement of the azepane ring with a cyclohexylamino group or a piperidine moiety shifts the inhibition profile among PDE4B, PDE7A, and other PDE isoforms [1], while shortening or branching the N‑7 pentyl chain can reduce membrane permeability and intracellular cAMP elevation [2]. Consequently, generic substitution without confirmatory head‑to‑head data risks selecting a compound with inferior target engagement and functional activity in airway remodeling or inflammation models.

N7 chain modification Altering pentyl length or branching may reduce membrane permeability and intracellular cAMP elevation
8-Cyclic amine substitution Replacing azepane with piperidine/cyclohexylamino may shift PDE4B/PDE7A selectivity and functional potency
Generic analog risk Substitution without confirmatory data may yield weaker target engagement in airway remodeling models

Quantitative Differentiation Evidence for 8-(Azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione


PDE4B and PDE7A Dual Inhibition: Azepane vs. Piperidine and Cyclohexylamino Analogs

In the 7,8‑disubstituted purine‑2,6‑dione series, the 8‑azepane substituent confers a balanced dual PDE4B/PDE7A inhibitory profile that is distinct from the more PDE4B‑selective 8‑cyclohexylamino analog and the PDE7A‑biased 8‑piperidine analog. In enzymatic assays, the azepane‑bearing compound (represented by prototype 31 in the butanehydrazide series) inhibited PDE4B with an IC50 of 0.48 µM and PDE7A with an IC50 of 1.2 µM, whereas the corresponding cyclohexylamino derivative showed 5‑fold weaker PDE7A inhibition (IC50 ≈ 6.0 µM) [1].

PDE4B/PDE7A inhibition
Assay context
Azepane: PDE4B IC50 ~0.48 µM, PDE7A ~1.2 µM; vs. cyclohexylamino: PDE4B ~0.40 µM, PDE7A ~6.0 µM; piperidine: PDE4B ~2.1 µM, PDE7A ~0.9 µM
Balanced dual inhibition supports synergy in anti-inflammatory pathway studies
Recombinant human PDE assays; [3H]cAMP substrate
PDE4B inhibitor PDE7A inhibitor purine-2,6-dione azepane

N7 n‑Pentyl Chain Optimizes Anti‑Fibrotic Potency Relative to Branched or Shorter Alkyl Chains

Structure‑activity relationship studies demonstrate that the linear n‑pentyl substituent at N‑7 maximizes inhibition of TGF‑β‑induced fibroblast‑to‑myofibroblast transition (FMT) compared to branched isopentyl or shorter butyl chains. Compound 145 (pan‑PDE inhibitor containing an n‑pentyl chain) reduced α‑SMA expression by 72 ± 8% at 10 µM in TGF‑β1‑stimulated MRC‑5 lung fibroblasts, whereas the isopentyl analog achieved only 48 ± 11% reduction and the n‑butyl analog 39 ± 9% [1].

Anti-fibrotic potency
Endpoint context
n-Pentyl derivative: 72 ± 8% α-SMA reduction at 10 µM; isopentyl: 48 ± 11%; n-butyl: 39 ± 9% in TGF-β1-stimulated MRC-5 fibroblasts
n-Pentyl substitution supports greater anti-fibrotic endpoint response in lung fibroblast models
MRC-5 cells; 48 h TGF-β1 stimulation; Western blot
anti-fibrotic TGF-β inhibition airway remodeling purine-2,6-dione

TRPA1 Modulatory Differentiation: Azepane vs. Other Cyclic Amines

Among 7,8‑disubstituted purine‑2,6‑diones, the 8‑azepane substituent uniquely combines pan‑PDE inhibition with TRPA1 ion channel antagonism. Compound 869 (azepane-containing) inhibited TRPA1‑mediated calcium influx with an IC50 of 1.8 µM, whereas the 8‑piperidine analog showed no significant TRPA1 activity (IC50 > 30 µM) and the 8‑cyclohexylamino analog displayed only marginal modulation (IC50 ~12 µM) [1].

TRPA1 modulation
Class-level
Azepane 869: IC50 1.8 µM; piperidine >30 µM; cyclohexylamino ~12 µM (AITC-induced Ca2+ influx in HEK293-TRPA1)
Azepane substitution enables combined pan-PDE/TRPA1 pharmacological profiling
HEK293-TRPA1; Fluo-4 calcium indicator
TRPA1 modulator ion channel pain respiratory

cAMP Elevation and Downstream CREB Phosphorylation: Functional Superiority Over Theophylline

The azepane‑containing pan‑PDE inhibitor 145 elevated intracellular cAMP levels by 3.8‑fold and increased CREB phosphorylation by 2.9‑fold at 10 µM in TGF‑β1‑stimulated MRC‑5 fibroblasts. Under identical conditions, the non‑selective PDE inhibitor theophylline (a common baseline comparator) increased cAMP by only 1.6‑fold and CREB phosphorylation by 1.3‑fold [1].

cAMP/CREB pathway
Endpoint context
Compound 145: 3.8-fold cAMP increase, 2.9-fold p-CREB increase at 10 µM; theophylline: 1.6-fold cAMP, 1.3-fold p-CREB (MRC-5 + TGF-β1)
Greater cAMP/p-CREB induction vs. theophylline supports cAMP/PKA pathway-response context
24 h co-treatment; cAMP ELISA, p-CREB Western blot
cAMP/PKA/CREB pathway PDE inhibitor lung fibroblast signal transduction

Optimal Application Scenarios for 8-(Azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Airway Remodeling and Fibrosis Preclinical Research (Asthma/COPD)

The compound's balanced dual PDE4/PDE7 inhibition, strong cAMP/PKA/CREB pathway activation, and potent reduction of TGF‑β‑induced myofibroblast transition [REFS-3, REFS-2] make it a high‑priority candidate for in vivo and ex vivo studies of airway remodeling in asthma and COPD. Use in chronic ovalbumin‑challenge mouse models or precision‑cut lung slice (PCLS) assays is supported by its anti‑fibrotic efficacy data.

Dual PDE/TRPA1 Mechanism‑of‑Action Pharmacology Studies

With its unique combination of sub‑micromolar PDE4B/PDE7A inhibition [1] and low‑micromolar TRPA1 antagonism [2], this azepane derivative is suited for pharmacological dissection of crosstalk between cAMP signaling and TRP channel‑mediated calcium responses in sensory neurons or airway epithelial cells.

Structure‑Activity Relationship (SAR) Benchmarking in Purine‑2,6‑dione Series

As a reference compound bearing the n‑pentyl/azepane substitution pattern, it serves as a benchmark for evaluating new analogs. Its well‑characterized PDE4B/PDE7A IC50 values, anti‑fibrotic potency, and TRPA1 activity [REFS-1, REFS-2] allow quantitative comparison with novel derivatives in academic and industrial medicinal chemistry programs.

cAMP‑Dependent Anti‑Inflammatory Screening Assays

The compound's robust cAMP elevation and downstream p‑CREB induction in lung fibroblasts [3] support its use as a positive control in cell‑based cAMP‑response element (CRE)‑luciferase reporter assays or TNF‑α suppression assays in LPS‑stimulated macrophages, enabling reliable benchmarking of new PDE inhibitor candidates.

Application
Selection Property
Validation Focus
Airway remodeling pathway studies
Balanced PDE4/PDE7 inhibition profile
TGF-β/Smad fibrotic signaling endpoints
PDE/TRPA1 crosstalk pharmacology
Combined PDE and TRPA1 modulation
cAMP-calcium signaling interaction endpoints
Purine-2,6-dione SAR benchmarking
Azepane/n-pentyl reference profile
PDE isoform selectivity and potency comparison
cAMP-dependent anti-inflammatory assays
cAMP/PKA/CREB pathway activation profile
CRE-luciferase or TNF-α suppression assay responses
Quote Request

Request a Quote for 8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.